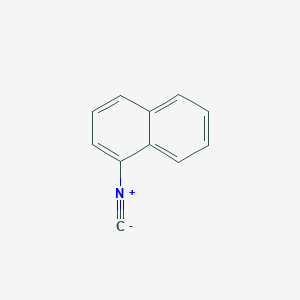

1-Isocyanonaphthalene

Description

Significance of the Isonitrile Functional Group in Contemporary Chemical Research

The isonitrile, or isocyanide, functional group (–N≡C) is a unique and highly versatile moiety in organic chemistry, often described as a "chameleon" due to its diverse reactivity. mdpi.com Characterized by a triple bond between a nitrogen and a carbon atom, this functional group possesses a zwitterionic character, which allows it to act as both a nucleophile and an electrophile. nih.gov This dual reactivity makes isonitriles exceptionally useful synthons in a wide array of chemical transformations. nih.govfrontiersin.org

In contemporary research, the significance of the isonitrile group is most prominently highlighted by its central role in multicomponent reactions (MCRs). nih.gov MCRs, such as the renowned Ugi and Passerini reactions, leverage the reactivity of isonitriles to construct complex molecular architectures from three or more starting materials in a single, efficient step. nih.govteachy.appmdpi.com This atom- and step-economy makes isonitrile-based MCRs a powerful tool in combinatorial chemistry and the synthesis of libraries of compounds for drug discovery and materials science. frontiersin.org

Furthermore, the isonitrile group's electronic properties, including its strong σ-donor and weak π-acceptor capabilities, have made it an important ligand in coordination and organometallic chemistry. frontiersin.org Isocyanides form stable complexes with various transition metals, influencing the catalytic activity and electronic properties of the resulting metal centers. google.com The unique reactivity of isonitriles also extends to their participation in cycloaddition and insertion reactions, as well as their ability to be used as precursors for radicals in photoredox catalysis, further expanding their synthetic utility. nih.govacs.org The isonitrile functional group is found in numerous natural products, many of which exhibit significant biological activities, including antifungal and antimalarial properties, underscoring its importance in medicinal chemistry and chemical biology. nih.govmdpi.com

Historical Context and Evolution of Research on Naphthalene-Derived Isocyanides

The study of isonitriles dates back to the 19th century, with the first synthesis of this class of compounds being a notable milestone in the development of organic chemistry. unacademy.com Naphthalene (B1677914) itself was discovered in 1819 as a constituent of coal tar, which remained its primary source for over a century. iarc.fr The convergence of these two areas of chemical research—isonitriles and naphthalene chemistry—led to the investigation of naphthalene-derived isocyanides.

Early research into isocyanides primarily focused on their synthesis and basic reactivity. The development of synthetic methods, such as the reaction of primary amines with chloroform (B151607) and a base (the carbylamine reaction), made these compounds more accessible for study. unacademy.com The synthesis of 1-isocyanonaphthalene, specifically, can be achieved from its corresponding primary amine, 1-aminonaphthalene, through formylation followed by dehydration. mdpi.com

The evolution of research on naphthalene-derived isocyanides has been driven by the unique properties imparted by the naphthalene core. The rigid, aromatic structure of naphthalene influences the electronic and steric environment of the isonitrile group, leading to distinct reactivity and applications compared to simpler alkyl or aryl isocyanides. For instance, the naphthalene moiety is essential for the antifungal activity observed in some amino-isocyanonaphthalene derivatives. mdpi.com

In recent decades, research has expanded to explore the applications of naphthalene-derived isocyanides in materials science and as fluorescent probes. The strong electron-withdrawing nature of the isonitrile group, when combined with an electron-donating group on the naphthalene ring system, can create "push-pull" fluorophores with interesting photophysical properties, such as solvatochromism. mdpi.com For example, 1-amino-5-isocyanonaphthalene exhibits intense fluorescence, a property not observed in the parent 1,5-diaminonaphthalene or 1,5-diisocyanonaphthalene, highlighting the unique interaction between the functional groups and the naphthalene scaffold. google.com More recently, isocyanonaphthalene derivatives have been designed as chemosensors for detecting metal ions like mercury (II). frontiersin.orgnih.gov This evolution from fundamental synthetic curiosities to functional molecules for advanced applications demonstrates the enduring and growing interest in naphthalene-derived isocyanides within the scientific community.

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇N | nih.govchemsrc.com |

| Molecular Weight | 153.18 g/mol | nih.gov |

| CAS Number | 1984-04-9 | chemsrc.com |

| Appearance | Not specified in results | |

| Boiling Point | Not specified in results | |

| Melting Point | Not specified in results | |

| LogP | 2.62130 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCSLGONLAYNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173578 | |

| Record name | Naphthalene, 1-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-04-9 | |

| Record name | 1-Isocyanonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-isocyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Isocyanonaphthalene Derivatives

Established and Novel Synthetic Routes to 1-Isocyanonaphthalene and its Derivatives

The preparation of this compound can be achieved through several synthetic pathways, ranging from traditional multi-step approaches to more modern, environmentally conscious methods.

Multi-Step Synthetic Approaches from Naphthalene (B1677914) Precursors (e.g., Formylation and Dehydration)

A prevalent and well-established method for synthesizing this compound involves a two-step process starting from 1-naphthylamine (B1663977), a primary aromatic amine derived from naphthalene. mdpi.comwikipedia.org The initial step is the formylation of 1-naphthylamine to produce N-(1-naphthyl)formamide. mdpi.commdpi.com This is commonly achieved by reacting 1-naphthylamine with formic acid. mdpi.com

The subsequent and crucial step is the dehydration of the resulting N-(1-naphthyl)formamide to yield the isocyanide. mdpi.commdpi.com A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) being one of the most practical and frequently used reagents. mdpi.commdpi.com This dehydration is typically carried out in the presence of a base, most commonly a tertiary amine like triethylamine, which serves to neutralize the acidic byproducts. mdpi.commdpi.com Other dehydrating agents that have been utilized for this type of transformation include phosgene, diphosgene (trichloromethyl chloroformate), and tosyl chloride. mdpi.com

The general reaction scheme for this two-step process is as follows:

Formylation: 1-Naphthylamine + Formic Acid → N-(1-Naphthyl)formamide

Dehydration: N-(1-Naphthyl)formamide + Dehydrating Agent (e.g., POCl₃) / Base (e.g., Triethylamine) → this compound

This method's efficiency can be influenced by the choice of solvent and reaction conditions. While solvents like dichloromethane (B109758) have been reported, issues with their effectiveness have been noted, leading to the use of alternatives such as tetrahydrofuran (B95107) (THF). mdpi.com

Dichlorocarbene-Mediated Syntheses

An alternative route to this compound involves the use of dichlorocarbene (B158193) (:CCl₂). mdpi.comnih.gov This highly reactive intermediate is typically generated in situ from the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as sodium hydroxide, often under phase-transfer catalysis conditions. mdpi.com The dichlorocarbene then reacts with the primary amino group of 1-naphthylamine to form the isocyanide.

This method, a variation of the Hofmann isocyanide synthesis, can be a direct way to convert a primary amine to an isocyanide. mdpi.com However, for the synthesis of diisocyano derivatives from diaminoarenes, the dichlorocarbene method can result in low yields of the desired diisocyanide product. mdpi.comnih.gov This makes the formylation and subsequent dehydration route a more viable option when the diisocyanoarene is the target molecule. mdpi.comnih.gov More recent developments have also explored the use of difluorocarbene, generated from the decarboxylation of chlorodifluoroacetate, for the synthesis of isocyanides from primary amines. acs.org

Environmentally Conscious and Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for isocyanide synthesis that minimize waste and the use of hazardous solvents. mdpi.comrsc.org

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a promising eco-friendly synthetic strategy. nih.gov This approach can often be performed in the absence of a solvent or with minimal solvent usage, thereby reducing environmental impact. A mechanochemical approach to isocyanide synthesis has been developed, offering a conceptually innovative protocol that can lower the toxicity of reagents and simplify purification procedures. nih.gov For instance, the dehydration of formamides using p-toluenesulfonyl chloride (p-TsCl) and a solid base like sodium carbonate can be carried out in a ball mill. nih.gov

Cosolvent-Free Dehydration Methodologies

A significant advancement in the dehydration of formamides is the development of cosolvent-free methods. mdpi.commdpi.comrsc.org One such protocol involves the use of phosphorus oxychloride as the dehydrating agent in the presence of triethylamine, which also acts as the solvent. mdpi.com This approach has been shown to be highly efficient, providing isocyanides in high to excellent yields (45-98%) in a very short reaction time (less than 5 minutes) at 0 °C. mdpi.com This method offers several advantages, including increased synthesis speed, mild reaction conditions, high purity of the product, enhanced safety, and minimal reaction waste, making it a more environmentally friendly alternative to traditional solvent-based methods. mdpi.comrsc.org

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Precursor | Reagents | Key Advantages | Key Disadvantages |

|---|

| Multi-Step Synthesis | 1-Naphthylamine | 1. Formic Acid 2. POCl₃, Triethylamine | Well-established, generally good yields. mdpi.commdpi.com | Multi-step process, may use hazardous reagents. mdpi.com | | Dichlorocarbene Synthesis | 1-Naphthylamine | Chloroform, Strong Base | Direct conversion of amine to isocyanide. mdpi.com | Can have low yields for diisocyanides. mdpi.comnih.gov | | Mechanochemical Synthesis | N-(1-Naphthyl)formamide | p-TsCl, Sodium Carbonate | Reduced or no solvent use, eco-friendly. nih.gov | May require specialized equipment (ball mill). | | Cosolvent-Free Dehydration | N-(1-Naphthyl)formamide | POCl₃, Triethylamine (as solvent) | Fast, high yields, high purity, sustainable. mdpi.comrsc.org | Uses a large excess of amine base. |

Selective Chemical Transformations and Hydrolysis Reactions of the Isocyano Moiety

The isocyano group (–N≡C) in this compound is a versatile functional group that can undergo various chemical transformations. One of the most fundamental reactions is its hydrolysis back to the corresponding primary amine.

The hydrolysis of the isocyano group to a formamide (B127407) can occur in the presence of oxonium ions in certain solvents. mdpi.comresearchgate.net For example, the controlled reaction of 1,5-diisocyanonaphthalene with trifluoroacetic acid in acetonitrile (B52724) and water can lead to the selective hydrolysis of one isocyano group to a formamide, yielding N-(5-isocyanonaphthalen-1-yl)formamide. mdpi.comresearchgate.net This transformation is significant as the conversion of an isocyano group to a formamide can be a metabolic pathway in living organisms. mdpi.comresearchgate.net

Furthermore, the isocyano group can be completely hydrolyzed to an amino group. This conversion can be mediated by certain metal ions. For instance, in the presence of mercury(II) ions and water, the isocyano group of 1-amino-5-isocyanonaphthalene can be converted to an amino group, forming 1,5-diaminonaphthalene. mdpi.com This reaction is accompanied by a significant change in the fluorescence properties of the molecule, which has been utilized for the development of fluorescent sensors for mercury ions. mdpi.comnih.gov The reaction proceeds through the hydration of the isocyano group, and the kinetics can be influenced by the solvent system. mdpi.com In aprotic solvents, the primary product is the amine, while in protic solvents, the formation of carbamates can also occur through the nucleophilic addition of the alcohol to an isocyanate intermediate. mdpi.com

Mercury(II)-Mediated Conversion of the Isocyano Group to Amino Functionality

The transformation of the isocyano group into an amino group is a significant chemical conversion. The use of mercury(II) ions has been identified as an effective method to mediate this reaction for isocyanonaphthalene derivatives, particularly in aqueous environments. mdpi.comnih.govfrontiersin.orgdntb.gov.ua This conversion is the basis for the development of fluorescent chemodosimeters for Hg2+ detection, where the reaction induces a significant and readily detectable change in the fluorescence properties of the molecule. mdpi.comfrontiersin.orgdntb.gov.uaresearchgate.net

Kinetic and mechanistic studies, using fluorescence spectroscopy and mass spectrometry, have provided deeper insight into this complex reaction. mdpi.comemt.ro The proposed mechanism involves several steps:

Formation of an isocyanate intermediate, which is considered a net reaction composed of various elementary steps. mdpi.com

The isocyanate then reacts with water to form a carbamic acid intermediate. mdpi.com

Finally, the carbamic acid decomposes to yield the final amine product. mdpi.com

This conversion is accompanied by a substantial blue shift in the fluorescence emission spectrum, which allows for sensitive and selective ratiometric determination of Hg(II) ions. mdpi.comresearchgate.net For instance, the reaction of 1,5-isocyanoaminonaphthalene with HgCl2 results in a fluorescence shift of over 100 nm. nih.gov

| Reactant | Reagent | Solvent System | Key Observation | Reference |

|---|---|---|---|---|

| 1-Amino-5-isocyanonaphthalene (ICAN) | HgCl₂/H₂O | Water/Aprotic or Protic Co-solvents | Conversion of isocyano to amino group; significant blueshift in fluorescence. | mdpi.com |

| Valine-based isocyanonaphthalene (NpI) | HgCl₂/H₂O | Aqueous Buffer | Hg²⁺-mediated conversion of isocyano to amino, resulting in a 500-fold fluorescence enhancement. | frontiersin.orgdntb.gov.uaresearchgate.net |

| Isocyanonaphthalenes | Hg²⁺ | Aqueous Medium | Reduction of the isonitrile moiety to an amine. | nih.gov |

Controlled Hydrolysis to Formamido-Isocyanonaphthalene Derivatives

The isocyano group can undergo hydrolysis to yield the corresponding formamide derivative. mdpi.comresearchgate.net This reaction is significant as it can mimic the metabolic fate of isocyanide compounds in living organisms. mdpi.comresearchgate.netnih.gov The controlled hydrolysis of isocyanonaphthalenes allows for the synthesis of formamido-isocyanonaphthalene derivatives, which are valuable precursors for various other compounds. mdpi.com

A key example is the synthesis of N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) from 1,5-diisocyanonaphthalene (DIN). mdpi.comresearchgate.netnih.govmdpi.com This transformation can be achieved through a carefully controlled acid-induced hydrolysis. researchgate.net Researchers have demonstrated that by reacting DIN with trifluoroacetic acid (TFA) in a mixture of acetonitrile and water at low temperatures, it is possible to selectively hydrolyze one of the two isocyano groups, yielding the unsymmetrical ICNF product. mdpi.com The reaction progress can be monitored by HPLC-MS to ensure the desired mono-hydrolysis product is obtained before further hydrolysis to the diformamide derivative occurs. mdpi.com

The reaction proceeds through the action of oxonium ions on the isocyano group. mdpi.comresearchgate.net The process involves an initial reaction of one isocyano group to form the monoformamide derivative (ICNF), which is fluorescent. mdpi.com If the reaction is allowed to continue, the second isocyano group is also converted, resulting in the non-fluorescent N,N′-(naphthalene-1,5-diyl)diformamide (NDF). mdpi.com

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,5-diisocyanonaphthalene (DIN) | Trifluoroacetic acid (TFA), H₂O, Acetonitrile (MeCN) | 0 °C, dropwise addition of acid over 80 min | N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) | mdpi.com |

| 1,5-diisocyanonaphthalene (DIN) | H₂O, Trifluoroacetic acid (TFA), Acetonitrile (MeCN) | Room Temperature | N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) | researchgate.netresearchgate.net |

Enzymatic Hydrolysis Mechanisms

The isocyano group is susceptible to enzymatic hydrolysis, a transformation that is particularly relevant from a medicinal chemistry perspective. It has been demonstrated that primary aromatic isocyanides can be converted into their corresponding formamide derivatives by enzymatic action. mdpi.comresearchgate.net This metabolic pathway is a key consideration in the development of isocyanide-based therapeutic agents. researchgate.net

Lipases (triacylglycerol acyl hydrolase, EC 3.1.1.3), a class of serine hydrolases, are among the enzymes capable of catalyzing the hydrolysis of various functional groups. nih.govmdpi.com While extensively studied for the hydrolysis of esters, their catalytic activity extends to other transformations. mdpi.com The mechanism of lipase-catalyzed reactions often involves a "ping-pong bi-bi" mechanism, relying on key residues like serine and histidine in the active site. mdpi.com

In the context of isocyanides, enzymatic hydrolysis provides a mild and often selective method for their conversion to formamides. For example, porcine pancreatic lipase (B570770) has been shown to catalyze the highly enantioselective hydrolysis of esters of N-protected amino acids. oup.com While direct studies on the lipase-catalyzed hydrolysis of this compound are not detailed in the provided sources, the established ability of enzymes to hydrolyze aromatic isocyanides to formamides suggests a similar pathway. researchgate.net This enzymatic conversion is a crucial aspect of understanding the biological activity and metabolism of isocyanide-containing molecules. mdpi.comnih.gov

Diverse Reactivity Profiles in Complex Organic Synthesis

This compound and its derivatives are exceptionally versatile building blocks in organic synthesis due to the unique reactivity of the isocyano group, which can react with both nucleophiles and electrophiles. frontiersin.orgnih.gov This dual reactivity allows them to serve as privileged synthons in a wide array of chemical transformations. frontiersin.orgnih.gov

Participation as Privileged Synthons in Multicomponent Reactions (MCRs)

Isocyanides are renowned for their central role in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.govbohrium.comnih.gov this compound is frequently employed in these reactions, serving as a key C1 synthon. researchgate.net

The most prominent IMCRs include:

The Ugi Reaction: This four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govillinois.edu The reaction is highly atom-efficient and allows for the introduction of significant structural diversity. bohrium.com

The Passerini Reaction: This is the first discovered IMCR, a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. bohrium.comnih.govresearchgate.net

The utility of this compound in these reactions is demonstrated in the synthesis of complex molecules. For example, 1-cyclopropyl-4-isocyanonaphthalene was used as a key intermediate in a multicomponent reaction to synthesize Lesinurad, a drug for treating hyperuricemia. semanticscholar.org The versatility of IMCRs has led to their application on solid-phase synthesis, enabling the creation of large compound libraries for drug discovery. bohrium.com

Heterocyclic Ring Formation Reactions

The isocyano group of this compound is a valuable functional group for the construction of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. frontiersin.orgnih.govresearchgate.net

Various strategies employ this compound to generate heterocyclic systems:

Synthesis of Triazoles: 1-Cyclopropyl-4-isocyanonaphthalene participates in a multicomponent reaction with benzyl (B1604629) carbazate (B1233558) and a thioacetate (B1230152) derivative to directly form a 4H-1,2,4-triazole ring. semanticscholar.org

Synthesis of Benzothiazoles: In a visible-light-mediated process, 2-isocyanonaphthalene can be converted to 2-isothiocyanatonaphthalene, which then undergoes intramolecular cyclization to form benzothiazole (B30560) derivatives. chemrxiv.org

Silver-Catalyzed Reactions: Silver-catalyzed reactions of isocyanides are effective for constructing various heterocycles. However, in a specific silver-catalyzed one-pot reaction to form N-acylureas, this compound failed to yield the desired product, indicating the substrate-dependent nature of these reactions. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis has been used in cascade reactions involving isocyanide insertion to synthesize various heterocyclic structures, such as isoindoline (B1297411) derivatives and benzothiadiazine oxides. acs.org

Stereoselective Transformations

Achieving stereocontrol in reactions involving isocyanides is a significant challenge and an active area of research. illinois.edu The development of stereoselective transformations using this compound opens pathways to enantiomerically pure and complex molecular architectures.

Approaches to stereocontrol include:

Chiral Auxiliaries: Early attempts to influence the stereoselectivity of the Ugi reaction involved using one or more chiral starting materials, which often resulted in moderate enantioselectivity. illinois.edu

Enzymatic Resolution: A powerful strategy involves the combination of multicomponent reactions with biocatalysis. For instance, α-hydroxyamides prepared via the Passerini reaction can be subjected to enzymatic hydrolysis with lipases to achieve kinetic resolution, yielding enantiomerically enriched products. uni-duesseldorf.de

Thiol-ene Click Reactions: An acrylated isocyanonaphthalene derivative has been shown to undergo a thiol-Michael addition (a "click" reaction) with thiols. unideb.hu These reactions are known to proceed with high stereoselectivity, offering a route to stereodefined products. unideb.hu

These examples underscore the potential of this compound derivatives in advanced, stereocontrolled synthesis, paving the way for the creation of chiral molecules with specific biological or material functions.

Insertion Reactions and Carbene Radical Reactivity

The isocyano group's carbenoid character allows it to undergo various insertion reactions. acs.orgresearchgate.net Depending on the reaction conditions and the nature of the reaction partner, it can react as a typical triple-bonded species or exhibit carbene-like radical reactivity. researchgate.net This dual reactivity makes isonitriles, including this compound derivatives, valuable building blocks in the synthesis of "smart materials". researchgate.net

Metal-assisted insertion reactions are particularly noteworthy. The coordination of the isocyano group to a metal can activate it towards nucleophilic attack, leading to insertion reactions with alcohols, amines, and thiols. acs.org The extent of this activation can be assessed using infrared spectroscopy; a significant shift in the stretching frequency of the isocyano group upon coordination indicates its "noninnocent" character and susceptibility to interception by nucleophiles. acs.org This increased reactivity of the metal-coordinated isocyano group has potential applications in medicinal chemistry for designing covalent inhibitors targeting metalloproteins. acs.org

Furthermore, isocyanide-containing arenes can undergo dearomatization reactions, highlighting their ability to participate in radical processes. nih.gov These reactions overcome the challenge of disrupting the stable aromatic system while preserving the sensitive electronic structure of the isocyano group. nih.gov This unique reactivity enables the rapid assembly of highly functionalized and complex molecular scaffolds through a dearomatization-dislocation-radical coupling sequence. nih.gov

The carbene-like reactivity of the isocyano group is also evident in its participation in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. researchgate.net

Acceptorless Dehydrogenative Coupling Reactions

Formamide derivatives of this compound, such as N-(5-isocyanonaphthalen-1-yl)formamide (ICNF), can serve as valuable precursors in acceptorless dehydrogenative coupling (ADC) reactions. mdpi.com This type of reaction, often catalyzed by ruthenium-based pincer complexes, provides an atom-economical pathway for the synthesis of ureas, carbamates, and various heterocycles. mdpi.comresearchgate.netacs.org In these transformations, the formamide acts as a surrogate for the highly reactive and hazardous isocyanate intermediate. acs.org

The mechanism of ADC involves the dehydrogenation of the formamide, which then couples with an amine or alcohol to form the desired product, releasing hydrogen gas as the only byproduct. researchgate.net This process represents a green and efficient synthetic strategy. researchgate.net For instance, the dehydrogenative coupling of formamides with amines to produce urea (B33335) derivatives has been demonstrated. researchgate.net

The synthesis of ICNF itself can be achieved through the controlled hydrolysis of 1,5-diisocyanonaphthalene (DIN). mdpi.com This reaction proceeds through the formation of the monoformamide derivative, ICNF, before further hydrolysis to the diformamide. mdpi.com The ability to isolate ICNF opens up possibilities for its use in subsequent ADC reactions to create a diverse range of compounds. mdpi.com

| Catalyst System | Reactants | Product Type | Ref. |

| Ruthenium Pincer Complex | Formamide, Amine | Urea | researchgate.netacs.org |

| Ruthenium Pincer Complex | Formamide, Alcohol | Carbamate | acs.org |

| Ruthenium Pincer Complex | Formamide | Heterocycles | mdpi.comacs.org |

Thiol-Ene Click Reactions for Conjugation

The thiol-ene reaction is a highly efficient and versatile "click" chemistry process that involves the addition of a thiol to an alkene, forming a thioether. wikipedia.org This reaction can be initiated by radicals or catalyzed by a base, and it is characterized by high yields, stereoselectivity, and rapid reaction rates. wikipedia.org

Derivatives of this compound bearing an alkene functionality, such as an acryloyl group, can readily participate in thiol-ene click reactions. researchgate.net For example, 1-(2-acryloyloxy-3-chloro-prop-1-yl)-amino-5-isocyanonaphthalene (ACAIN) reacts quantitatively and quickly with simple thiols. researchgate.netresearchgate.net This reaction is accompanied by a significant increase in fluorescence intensity, making such compounds useful as fluorescent probes. researchgate.netresearchgate.net

The thiol-ene reaction provides a robust method for the bioconjugation of this compound derivatives to thiol-containing biomolecules like cysteine residues in peptides and proteins. researchgate.netnih.gov This conjugation strategy is valuable for labeling and tracking biomolecules in biological systems. researchgate.net The reaction can be performed under mild conditions, including in aqueous media, and can be catalyzed by phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a pH above 8.0. researchgate.net

The efficiency of the thiol-ene click reaction makes it a powerful tool for surface modification of nanoparticles and for the synthesis of polymer-protein conjugates. researchgate.netnih.gov The anti-Markovnikov addition of the thiol to the alkene ensures a specific and predictable product formation. wikipedia.org

| This compound Derivative | Thiol Reactant | Application | Ref. |

| 1-(2-acryloyloxy-3-chloro-prop-1-yl)-amino-5-isocyanonaphthalene (ACAIN) | Cysteine | Biolabeling | researchgate.net |

| 1-(2-acryloyloxy-3-chloro-prop-1-yl)-amino-5-isocyanonaphthalene (ACAIN) | KAC (tripeptide) | Biolabeling | researchgate.net |

| 1-(2-acryloyloxy-3-chloro-prop-1-yl)-amino-5-isocyanonaphthalene (ACAIN) | BSA (protein) | Biolabeling | researchgate.net |

Advanced Spectroscopic Characterization and Elucidation of Electronic and Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 1-isocyanonaphthalene, offering precise information on the chemical environment and connectivity of each atom.

The proton and carbon nuclear magnetic resonance spectra of this compound provide a complete map of its aromatic structure. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows distinct signals for each of the seven aromatic protons. The chemical shifts (δ) and coupling constants (J), which describe the interaction between neighboring protons, have been precisely assigned. rsc.orgacs.org For instance, the proton at the C8 position typically appears as a doublet at approximately 8.16 ppm due to its coupling with the adjacent proton. rsc.orgacs.org

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, including the unique isocyano carbon. The assignments are confirmed using two-dimensional NMR techniques such as HMQC and HMBC, which correlate proton and carbon signals. acs.org

Below are the detailed NMR assignments for this compound recorded in CDCl₃.

Interactive Table: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| H-8 | 8.16 | d | 8.5 | rsc.org |

| H-2/H-4 | 7.87 | d | 8.2 | acs.org |

| H-5 | 7.85 | d | 8.1 | rsc.org |

| H-4 | 7.80 | d | 8.5 | rsc.org |

| H-6 | 7.65 | t | 7.7 | rsc.org |

| H-3/H-7 | 7.60-7.55 | m | - | acs.org |

| H-7 | 7.54 | t | 7.5 | rsc.org |

| H-3 | 7.36 | d | 8.5 | rsc.org |

Note: Discrepancies in assignments and multiplicities may exist between different literature sources.

Interactive Table: ¹³C{¹H} NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 169.03 |

| 133.59 |

| 131.98 |

| 129.16 |

| 128.18 |

| 128.05 |

| 127.81 |

| 126.54 |

| 122.73 |

Reference: rsc.org

While this compound itself does not exhibit significant rotational isomerism due to the linear nature of the isocyanide group, its derivatives, particularly those with amide functionalities, can display this phenomenon. For example, in the related compound N-(5-isocyanonaphthalen-1-yl)formamide (ICNF), hindered rotation around the C-N amide bond leads to the existence of two distinct rotational isomers, or rotamers (cis and trans). mdpi.commdpi.com These rotamers are observable as separate sets of signals in the ¹H NMR spectrum. mdpi.com The energy difference between these conformers is small, with computational studies showing the cis rotamer to be slightly more stable. mdpi.commdpi.com The study of such derivatives highlights how modification of the naphthalene (B1677914) core can introduce conformational complexity, which is crucial for understanding receptor binding or material properties. nih.gov

Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR technique for determining the three-dimensional structure and orientation of molecules in a liquid state. nih.govfrontiersin.org This method relies on weakly aligning molecules in a liquid crystalline medium. nih.govfrontiersin.org Isocyanide-containing molecules, including derivatives of isocyanonaphthalene, have been central to the development of new alignment media. nih.govfrontiersin.org Specifically, helical polyisocyanopeptides have been synthesized and used as a novel, weakly orienting medium for RDC-based structural analysis of small organic molecules. nih.govfrontiersin.org This application demonstrates the utility of the isocyano group in creating advanced materials for sophisticated structural studies. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation and Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an exact measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS analysis using electrospray ionization (ESI) confirms its molecular formula, C₁₁H₇N. The experimentally measured mass of the protonated molecule [M+H]⁺ is found to be virtually identical to the calculated theoretical mass, providing definitive structural confirmation. rsc.org

Interactive Table: HRMS Data for this compound

| Ion | Technique | Calculated m/z | Found m/z | Reference |

| [C₁₁H₇N+H]⁺ | HR-ESI-MS | 168.0808 | 168.0807 | rsc.org |

Beyond simple confirmation, HRMS is a critical tool for elucidating reaction mechanisms. In studies of isocyanonaphthalene-based fluorescent probes, HRMS has been used to track chemical transformations. For example, in the presence of mercury ions (Hg²⁺), a dipeptidomimetic isocyanonaphthalene derivative undergoes a hydration reaction where the isocyano group (-N≡C) is converted to a primary amine (-NH₂). nih.govfrontiersin.org HRMS analysis of the reaction mixture allowed for the direct detection of the final amine product by matching its precise measured mass to the calculated mass of the proposed intermediate, thereby confirming the reaction pathway. nih.govfrontiersin.org

Advanced UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, revealing how it interacts with light and its surrounding environment.

Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption and fluorescence emission spectra, changes with the polarity of the solvent. Isocyanonaphthalene derivatives often exhibit significant solvatochromic behavior. mdpi.comresearchgate.net For instance, studies on N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) revealed a substantial shift in its emission wavelength of approximately 50 nm when moving from a nonpolar solvent like hexane (B92381) to a highly polar solvent like water. mdpi.comresearchgate.net

This behavior is attributed to changes in the electronic charge distribution of the molecule upon excitation. researchgate.net In many isocyano-amino naphthalene derivatives, the molecule possesses a charge-transfer character, which is highly sensitive to the solvent's ability to stabilize the ground and excited states differently. researchgate.net The ability to form hydrogen bonds with solvent molecules can also dramatically affect the optical properties. mdpi.com In protic solvents, the formation of hydrogen bonds can lead to significant blue-shifts (hypsochromic shifts) in the absorption spectra of some derivatives. mdpi.com This sensitivity to the solvent environment makes isocyanonaphthalenes promising candidates for use as fluorescent probes and sensors. mdpi.comresearchgate.net

Excited State Dynamics and Non-Radiative Decay Pathways

The excited-state dynamics of this compound and its derivatives are significantly influenced by intramolecular processes and interactions with the surrounding solvent environment. Upon photoexcitation, these molecules typically undergo an intramolecular charge transfer (ICT), a process that is fundamental to their photophysical behavior. mdpi.comresearchgate.net For isocyanoaminonaphthalene (ICAN) isomers, where an amino group acts as an electron donor and the isocyano group as an acceptor, the efficiency and nature of this charge transfer dictate the subsequent decay pathways. mdpi.com

Non-radiative decay pathways are crucial in determining the fluorescence efficiency of these compounds. In aqueous solutions, for instance, the transition from the first excited state (S1) to the ground state (S0) in 1-amino-5-isocyanonaphthalene occurs predominantly through non-radiative processes, which accounts for its very low quantum yield in water. google.com One identified mechanism for non-radiative decay in low-polarity solvents is the rotation of the amino group in ICAN isomers, which provides a rapid deactivation route from the excited state back to the ground state. mdpi.com

In certain derivatives like 5-isocyanonaphthalene-1-ol (ICOL), another significant excited-state process is excited-state proton transfer (ESPT), which can lead to dual emission, particularly in polar solvents. nih.govresearchgate.net The competition between radiative decay (fluorescence) and these non-radiative pathways (e.g., internal conversion facilitated by molecular rotation, intersystem crossing, or ESPT) is highly dependent on solvent polarity, viscosity, and the specific substitution pattern on the naphthalene core. mdpi.comconicet.gov.ar For some isomers, both the radiative (k_r) and non-radiative (k_nr) decay rates exhibit a non-linear dependence on solvent polarity, showing minimum values in moderately polar solvents like DMSO. mdpi.com

Fluorescence Quantum Yield Analysis in Various Media

The fluorescence quantum yield (Φ_F) of this compound derivatives is highly sensitive to the molecular structure and the surrounding medium. This property is a direct measure of the efficiency of the fluorescence process relative to competing non-radiative decay pathways.

For 1-amino-5-isocyanonaphthalene (1,5-ICAN), the quantum yield is strongly dependent on solvent polarity, decreasing significantly as the polarity of the medium increases. It exhibits an excellent quantum yield of 0.95 in the non-polar solvent 1,4-dioxane, which drops dramatically to 0.04 in highly polar water. google.comcore.ac.uk This trend is a hallmark of molecules with a significant intramolecular charge transfer character in the excited state. core.ac.uk In contrast, other isomers show different behaviors; for example, 1,4-ICAN and 2,6-ICAN display relatively high quantum yields in water (0.62 and 0.21, respectively), unlike the 1,5-ICAN isomer. mdpi.com

The substitution on the naphthalene core also plays a critical role. The hydrolysis product of 1,5-diisocyanonaphthalene, N-(5-isocyanonaphthalen-1-yl)formamide (ICNF), is highly fluorescent in most solvents with quantum yields between 40–70%, but its fluorescence is almost entirely quenched in pyridine (B92270) (Φ_F = 0.5%). mdpi.com Similarly, 1,5-diisocyanonaphthalene (DIN) itself shows good fluorescence in many solvents (Φ_F = 13–21%) but is quenched in DMSO (0.5%). nih.gov

The following table summarizes the fluorescence quantum yields for this compound derivatives in a range of solvents.

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Reference |

|---|---|---|---|

| 1-amino-5-isocyanonaphthalene (1,5-ICAN) | 1,4-Dioxane | 0.95 | mdpi.comcore.ac.uk |

| 1-amino-5-isocyanonaphthalene (1,5-ICAN) | n-Hexane | 0.28 | mdpi.com |

| 1-amino-5-isocyanonaphthalene (1,5-ICAN) | Water | 0.04 | google.comcore.ac.uk |

| 1-amino-4-isocyanonaphthalene (1,4-ICAN) | 1,4-Dioxane | 0.86 | mdpi.com |

| 1-amino-4-isocyanonaphthalene (1,4-ICAN) | Water | 0.62 | mdpi.com |

| 2-amino-6-isocyanonaphthalene (2,6-ICAN) | DMF | 0.53 | mdpi.com |

| 2-amino-6-isocyanonaphthalene (2,6-ICAN) | Water | 0.21 | mdpi.com |

| N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) | Hexane | 0.11 | mdpi.com |

| N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) | Pyridine | 0.005 | mdpi.com |

| 1,5-diisocyanonaphthalene (DIN) | Acetonitrile (B52724) | 0.14 | nih.gov |

| 1,5-diisocyanonaphthalene (DIN) | DMSO | 0.005 | nih.gov |

| 5-isocyanonaphthalene-1-ol (ICOL) | Tetrahydrofuran (B95107) (THF) | 0.69 | nih.gov |

| 5-isocyanonaphthalene-1-ol (ICOL) | N,N-dimethylformamide (DMF) | 0.07 | nih.gov |

Comprehensive Analysis of Excitation and Emission Spectra for Electronic Transitions

The electronic transitions of this compound derivatives are characterized by their excitation and emission spectra, which are sensitive to both the molecular structure and the solvent environment. For many of these compounds, the excitation spectra are identical to their UV-Vis absorption spectra, indicating that fluorescence emission originates from the lowest-energy excited state (S1) populated by absorption, consistent with Kasha's rule. mdpi.comgoogle.com

1-amino-5-isocyanonaphthalene (1,5-ICAN) typically displays two primary absorption bands. google.com In various solvents, these bands appear near 260 nm, with two additional bands in the range of 336-373 nm, which are assigned to the S0→S1 transition coupled with vibrational modes. google.com A notable characteristic of 1,5-ICAN is its significant positive solvatochromism, where the emission maximum undergoes a substantial red-shift (bathochromic shift) with increasing solvent polarity. For example, its emission peak shifts from 409 nm in hexane to 513 nm in water, a change of over 100 nm. core.ac.uk This large shift is indicative of a highly polar excited state resulting from intramolecular charge transfer.

In contrast, the symmetric molecule 1,5-diisocyanonaphthalene (DIN) exhibits absorption and emission spectra that are largely unaffected by solvent polarity. mdpi.com Its absorption spectrum features a broad, structured band between 250 and 330 nm, which is similar to that of naphthalene but shifted to lower energies. mdpi.com The emission maximum for DIN is consistently found around 330-345 nm. mdpi.comresearchgate.net

The position of the isocyano and substituent groups on the naphthalene ring greatly influences the spectral properties. mdpi.com The Stokes shift—the difference between the absorption and emission maxima—also varies significantly with substitution patterns and solvent polarity, providing further insight into the change in molecular geometry and electronic distribution upon excitation. researchgate.netmdpi.com

The table below presents the excitation and emission maxima for several this compound derivatives in selected solvents.

| Compound | Solvent | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| 1-amino-5-isocyanonaphthalene (1,5-ICAN) | Hexane | ~340, ~360 | 409 | google.comcore.ac.uk |

| 1-amino-5-isocyanonaphthalene (1,5-ICAN) | Tetrahydrofuran (THF) | ~345, ~365 | 464 | google.com |

| 1-amino-5-isocyanonaphthalene (1,5-ICAN) | Water | ~347, ~373 | 513 | google.comcore.ac.uk |

| 1,5-diisocyanonaphthalene (DIN) | Acetonitrile | 314 | 344 | researchgate.net |

| 1,5-diisocyanonaphthalene (DIN) | Various Solvents | ~300-315 | ~330-345 | mdpi.comresearchgate.net |

| N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) | Hexane | 306 | 375 | mdpi.com |

| N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) | Water | 328 | 418 | mdpi.com |

| 5-isocyanonaphthalene-1-ol (ICOL) | Hexane | 320 | 382 | nih.gov |

| 5-isocyanonaphthalene-1-ol (ICOL) | Dimethyl Sulfoxide (B87167) (DMSO) | 330 | 422, 550 (dual) | nih.gov |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms and molecules within a crystal. fiveable.me This method relies on the diffraction pattern produced when a single crystal is irradiated with X-rays. fiveable.me Analysis of the diffraction data allows for the determination of unit cell parameters, crystal system, and the exact coordinates of each atom, thereby revealing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. fiveable.me

The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated. fiveable.memdpi.com The resulting data is then processed to solve the crystal structure, providing an unequivocal model of the molecule's solid-state architecture. mdpi.com This information is invaluable for understanding structure-property relationships, where the arrangement of molecules in the solid state can significantly influence properties such as luminescence and charge transport.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For a compound like this compound (C₁₁H₇N), an XPS analysis would provide detailed information about its constituent elements: carbon and nitrogen. The survey spectrum would confirm the presence of these elements and identify any surface contaminants. High-resolution spectra of the C 1s and N 1s regions would offer insight into the chemical states.

C 1s Spectrum: The carbon spectrum would be complex, with distinct peaks corresponding to carbon atoms in different chemical environments. It would be possible to distinguish between the aromatic C-C/C-H bonds of the naphthalene ring and the unique carbon atom of the isocyano (-N⁺≡C⁻) group, which would appear at a different binding energy due to its distinct electronic environment.

N 1s Spectrum: The nitrogen spectrum would show a characteristic peak for the nitrogen atom in the isocyano group. The precise binding energy of this peak would provide information about the charge distribution and bonding within this functional group.

Although specific XPS studies on this compound were not found in the surveyed literature, the technique is widely used for the chemical characterization of nitrogen- and carbon-containing functional materials and polymers.

Computational Chemistry and Theoretical Investigations of 1 Isocyanonaphthalene Systems

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT has proven to be an invaluable tool for understanding the ground-state electronic structure of 1-isocyanonaphthalene systems. By approximating the many-electron problem to one of electron density, DFT allows for accurate calculations of molecular properties.

Optimization of Molecular Geometries and Electronic Models

A crucial first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound and its derivatives, such as 1-amino-5-isocyanonaphthalene (ICAN), calculations are often performed using various functionals and basis sets to achieve results that correlate well with experimental data. core.ac.ukmdpi.com For instance, the M06 functional combined with the Valence Triple-Zeta Polarization (TZVP) basis set has been effectively used to optimize the geometries of ICAN isomers in different solvent environments, simulated using the Polarizable Continuum Model (PCM). mdpi.com

These optimizations reveal key structural parameters. For example, in N-(5-isocyanonaphthalen-1-yl)formamide (ICNF), a hydrolysis product of 1,5-diisocyanonaphthalene, DFT calculations have shown that after geometrical rearrangement in the excited state, both the C–N and N≡C bonds shorten significantly. mdpi.com Furthermore, DFT studies on ICNF have identified the existence of two rotamers (cis and trans) with a small energy difference, explaining the splitting of signals observed in its 1H NMR spectrum. mdpi.commdpi.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic transitions and reactivity of a molecule. In this compound derivatives, the distribution and energies of these frontier orbitals are key to their photophysical behavior.

For a dipeptidomimetic isocyanonaphthalene, DFT calculations showed that the HOMO is centered on the amino and naphthalene (B1677914) core, while the LUMO is distributed over the naphthalene scaffold, resulting in a relatively small HOMO-LUMO energy gap of 4.28 eV. nih.govfrontiersin.org This small energy gap is indicative of the potential for intramolecular charge transfer. nih.govfrontiersin.org In contrast, the introduction of an electron-withdrawing isocyano group can lead to a larger HOMO-LUMO energy gap due to poorer electronic distribution. nih.govfrontiersin.org The analysis of HOMO and LUMO orbitals for various isocyanoaminonaphthalene (ICAN) isomers has also been performed, though in some cases, the delocalization of these orbitals over the entire molecule required further analysis of electronic changes during absorption to understand the charge transfer characteristics. mdpi.com

Calculated HOMO-LUMO Energy Gaps for Isocyanonaphthalene Derivatives

| Compound | HOMO-LUMO Energy Gap (eV) | Computational Method |

|---|---|---|

| Dipeptidomimetic Isocyanonaphthalene Precursor | 4.28 | B3LYP/6-31G(d,p) |

Elucidation of Intramolecular Charge Transfer (ICT) Processes

A defining characteristic of many this compound derivatives, particularly those with electron-donating substituents, is the occurrence of Intramolecular Charge Transfer (ICT) upon photoexcitation. mdpi.comresearchgate.netresearchgate.net This process, where electron density moves from a donor to an acceptor part of the molecule, is responsible for their significant solvatochromic properties. mdpi.comresearchgate.netresearchgate.net

DFT calculations are instrumental in elucidating the nature and extent of this charge transfer. For 1-amino-5-isocyanonaphthalene (ICAN), the amino group acts as the electron donor and the isocyano group as the acceptor. mdpi.com The resulting ICT gives rise to its excellent solvatochromic properties. mdpi.com Theoretical calculations have confirmed that the positions of the donor and acceptor groups on the naphthalene ring greatly influence the charge transfer character and, consequently, the solvatochromic shifts. mdpi.com For instance, the charge transfer character upon excitation was found to decrease in the order: 1,5-ICAN > 2,6-ICAN > 1,4-ICAN. mdpi.com In the case of N-(5-isocyanonaphthalen-1-yl)formamide (ICNF), a broad absorption band is attributed to the ICT transition between the donor formamido and the acceptor isocyano groups. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.comdntb.gov.ua It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and the optimization of excited-state geometries to understand emission processes.

For this compound derivatives, TD-DFT calculations have been performed using various functionals like B3LYP, BH&HLYP, and PBE0 with the TZVP basis set to simulate UV spectra. core.ac.uk The M06 functional has also been shown to accurately reproduce experimental emission wavelengths for ICAN isomers. mdpi.com These calculations are essential for understanding the excited-state dipole moments and the changes in electronic distribution that occur upon excitation. mdpi.com For instance, in 1,5-diisocyanonaphthalene (DIN), TD-DFT calculations revealed that the first singlet vertical excitation is a pure HOMO to LUMO transition. mdpi.com

Theoretical Modeling of Spectroscopic Phenomena

Computational chemistry provides a powerful framework for modeling and predicting the spectroscopic behavior of molecules, including how their spectra are influenced by the surrounding environment.

Prediction of Solvatochromic Shifts and Solvent Effects

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many this compound derivatives. mdpi.comunideb.hu Theoretical models are crucial for predicting and explaining these shifts.

By employing continuum solvent models like the Polarizable Continuum Model (PCM) in DFT and TD-DFT calculations, the effect of the solvent's dielectric constant on the electronic structure and transition energies can be simulated. core.ac.ukmdpi.com For N-(5-isocyanonaphthalen-1-yl)formamide (ICNF), DFT calculations yielded ground-state dipole moments of 5.67 D in hexane (B92381) and 6.89 D in DMSO, explaining the observed red-shift in absorption with increasing solvent polarity. mdpi.com The Kamlet-Taft theory has been successfully applied to describe the solvatochromic behavior of 1-amino-5-isocyanonaphthalene (ICAN) in a wide range of solvents. core.ac.uk Furthermore, theoretical calculations have helped to understand specific solvent interactions, such as hydrogen bonding, which can significantly influence the photophysical properties. mdpi.com For example, in the case of 1-(2-acryloyloxy-3-chloro-prop-1-yl)-amino-5-isocyanonaphthalene (ACAIN), DFT calculations revealed a dark non-fluorescent state due to a close-lying triplet state facilitated by an intramolecular hydrogen bond. unideb.hu

Calculated Ground-State Dipole Moments of N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) in Different Solvents

| Solvent | Calculated Dipole Moment (D) |

|---|---|

| Hexane | 5.67 |

| DMSO | 6.89 |

Description of Unique Fluorescent Behavior and Molecular Switches

Aromatic isocyanides, including this compound and its derivatives, have garnered significant attention due to their unique photophysical properties. nih.govresearchgate.net These compounds can serve as the building blocks for "smart materials" because of their environmentally sensitive fluorescence. mdpi.com The isocyano group (–N≡C), being a strong electron-withdrawing group, can be combined with an electron-donating group, such as an amino group, on an aromatic core to create push-pull fluorophores. mdpi.com This arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their fluorescent behavior. mdpi.comnih.gov

The fluorescence of isocyanonaphthalene derivatives is highly dependent on the solvent environment, a phenomenon known as solvatochromism. researchgate.net For instance, derivatives like 1-amino-5-isocyanonaphthalene (ICAN) exhibit large solvatochromic shifts, meaning their emission color changes with the polarity of the solvent. mdpi.com This sensitivity makes them valuable as fluorescent probes.

This property has been harnessed to develop molecular switches. A notable application is in the detection of metal ions. The specially designed chemical structure of the amino-isocyanonaphthalene (ICAN) dye family allows for the selective ratiometric fluorescent detection of mercury (Hg²⁺) and silver (Ag⁺) ions. nih.gov The interaction with Hg²⁺ involves a chemical reaction that reduces the isonitrile group to an amine, causing a significant blue shift (hypsochromic shift) of over 100 nm in the emission maximum and a "turn-on" of fluorescence. nih.gov Conversely, complexation with Ag⁺ results in a smaller red shift (bathochromic shift) of about 20 nm and fluorescence quenching. nih.gov This differential response allows for the selective detection of these two metal ions.

The fluorescence quantum yield (Φf) of these compounds is also strongly influenced by the solvent. For example, some isocyano-aminoarenes that are highly fluorescent in nonpolar solvents become practically non-fluorescent in more polar solvents. researchgate.net In a study of 1,5-diisocyanonaphthalene (DIN), fluorescence was observed to be good in most solvents but was completely quenched in Dimethyl sulfoxide (B87167) (DMSO). mdpi.com Similarly, its hydrolysis product, 1-formamido-5-isocyanonaphthalene (ICNF), showed high fluorescence in most solvents but was almost completely quenched in pyridine (B92270). mdpi.com This on/off switching of fluorescence in response to specific analytes or solvent conditions is a key characteristic of molecular switches.

DFT calculations have been employed to understand these phenomena, revealing, for instance, the presence of a dark non-fluorescent state in some derivatives due to close-energy triplet states, which can be altered by chemical reactions, leading to a significant increase in fluorescence intensity. researchgate.net

Empirical and Quantum Chemical Approaches to Solvent Effects (e.g., Polarizable Continuum Models)

The significant impact of solvents on the photophysical properties of this compound derivatives necessitates the use of computational models to understand these interactions. nih.gov Both empirical and quantum chemical approaches are employed to study solvatochromism.

Empirically, the solvatochromic effect is often quantified by plotting the fluorescence emission maxima against an empirical solvent polarity parameter, such as ET(30). mdpi.com Another common method is the Lippert-Mataga plot, which correlates the Stokes shift (the difference between the maxima of the absorption and emission spectra) with the orientation polarizability of the solvent. nih.govmdpi.com These plots can reveal the nature of the electronic transition and the change in the molecule's dipole moment between the ground and excited states. For isomers of isocyanoaminonaphthalene (ICAN), these plots have been used to determine the differences in dipole moments and compare them with theoretical calculations. mdpi.com

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating solvent effects. mdpi.com To accurately model the behavior of these molecules in solution, the solvent is often represented as a continuum with a specific dielectric constant. mdpi.com The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), are widely used for this purpose. researchgate.netmdpi.commdpi.com In this approach, the solute molecule is placed in a cavity within the solvent continuum, allowing for the calculation of its electronic structure and properties as influenced by the bulk solvent. mdpi.commdpi.com

For example, DFT calculations using the PCM have been performed to obtain the ground and excited state properties of ICAN isomers in solvents like hexane and DMSO. mdpi.com These calculations can predict absorption and emission wavelengths, dipole moments, and the energies and shapes of molecular orbitals (HOMO and LUMO). researchgate.netfrontiersin.org The results often show good agreement with experimental data. For instance, DFT calculations correctly predicted the ground-state dipole moments for 1-formamido-5-isocyanonaphthalene (ICNF) in hexane and DMSO, explaining the observed shifts in its absorption spectrum with increasing solvent polarity. mdpi.com

Furthermore, these models can capture specific solvent-solute interactions, such as hydrogen bonding. In protic solvents like water, the model can be refined to include explicit solvent molecules to better represent specific interactions, such as the rearrangement of hydrogen bonds in the excited state. mdpi.com Time-dependent DFT (TD-DFT) calculations within the PCM framework are used to model electronic excitations and emissions, providing insights into the intramolecular charge transfer (ICT) character of the transitions. nih.govfrontiersin.org These theoretical investigations are crucial for explaining the observed photophysical properties and for the rational design of new functional dyes and molecular switches based on the this compound scaffold. researchgate.net

Data Tables

Table 1: Solvatochromic Data for 1-Formamido-5-isocyanonaphthalene (ICNF) This table presents the absorption and emission maxima, Stokes shifts, and fluorescence quantum yields of ICNF in various solvents.

| Solvent | Absorption Max (λ_Abs) [nm] | Emission Max (λ_Em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_F) [%] |

| Hexane | 321 | 375 | 5600 | 11 |

| Dioxane | 323 | 387 | 6200 | 54 |

| Tetrahydrofuran (B95107) (THF) | 324 | 390 | 6400 | 71 |

| Acetonitrile (B52724) (MeCN) | 325 | 398 | 6800 | 66 |

| Isopropanol (B130326) (iPrOH) | 325 | 402 | 7100 | 41 |

| Methanol (MeOH) | 327 | 408 | 7200 | 45 |

| Dimethyl sulfoxide (DMSO) | 331 | 413 | 7100 | 69 |

| Water | 330 | 418 | 7600 | 55 |

| Pyridine | 326 | 403 | 7100 | 0.5 |

| Data sourced from a 2023 study on the photophysical characterization of ICNF. mdpi.com |

Table 2: Photophysical Properties of Isocyanoaminonaphthalene (ICAN) Isomers This table compares the fluorescence emission maxima and quantum yields of three ICAN isomers in different solvents.

| Solvent | 1,5-ICAN (λ_Em / Φ_f) | 1,4-ICAN (λ_Em / Φ_f) | 2,6-ICAN (λ_Em / Φ_f) |

| n-Hexane | 419 nm / 0.81 | 400 nm / 0.53 | 391 nm / 0.40 |

| Dioxane | 473 nm / 0.61 | 442 nm / 0.66 | 436 nm / 0.50 |

| Tetrahydrofuran (THF) | 486 nm / 0.43 | 450 nm / 0.70 | 448 nm / 0.54 |

| Acetonitrile (ACN) | 512 nm / 0.16 | 470 nm / 0.69 | 471 nm / 0.42 |

| Dimethylformamide (DMF) | 525 nm / 0.04 | 480 nm / 0.44 | 482 nm / 0.22 |

| Dimethyl sulfoxide (DMSO) | 540 nm / 0.01 | 490 nm / 0.30 | 493 nm / 0.14 |

| Water | - / ~0 | 495 nm / 0.62 | 498 nm / 0.21 |

| Data sourced from a 2019 comparative study on ICAN isomers. mdpi.com |

Coordination Chemistry and Organometallic Applications of 1 Isocyanonaphthalene As a Ligand

Complexation Studies with Transition Metal Ions (e.g., Ag(I), Au(I), Cu(II))

Isocyanides are well-regarded for their ability to form stable complexes with transition metals, and 1-isocyanonaphthalene is no exception. thermofisher.com These complexes are of interest for their potential applications in materials science and catalysis.

The coordination chemistry with silver(I) has been explored, particularly with functionalized isocyanonaphthalene derivatives. For instance, studies on 1-amino-5-isocyanonaphthalene (ICAN) derivatives show the formation of highly stable 1:1 and 1:2 Ag(I):ligand complexes, with equilibrium constants in the order of 10⁶ M⁻¹ in solvents like dioxane and water. Current time information in Bangalore, IN.scispace.com Upon complexation with Ag(I), these related ligands exhibit a significant bathochromic (red) shift in their emission maxima, indicating a strong interaction between the metal ion and the isocyano group. Current time information in Bangalore, IN.chemicalbook.com While specific complexation studies for unsubstituted this compound with Ag(I) are less detailed in the literature, this behavior provides a model for its expected coordination properties.

Complexes with rhodium(I) have been synthesized and characterized. For example, the complex [Rh(C≡N-1-naphthyl)₃Cl] has been prepared from the reaction of this compound with a rhodium(I) dimer. rsc.org Gold(I) is also known to form stable complexes with isocyanide ligands, often resulting in luminescent materials. mdpi.com The reaction of 2-naphthyl isocyanide, an isomer of this compound, with osmium carbyne complexes has been shown to yield metallacyclopropenimine intermediates, highlighting the reactivity of the isocyano group toward metal-carbon multiple bonds. nih.gov Although detailed characterization of Cu(II) complexes with this compound is not extensively documented, copper(I) is known to form stable tetrakis(isocyanide) complexes. google.com

Characterization of this compound as a Two-Electron-Donating Ligand

In coordination chemistry, this compound is classified as an L-type ligand, functioning as a neutral two-electron donor through the lone pair on its terminal carbon atom. nih.gov It is considered a strong σ-donor and a weaker π-acceptor compared to its isoelectronic counterpart, carbon monoxide (CO). nih.govsigmaaldrich.com The π-acceptor capability arises from the overlap of filled metal d-orbitals with the empty π* orbitals of the C≡N group. For aromatic isocyanides like this compound, the π-system of the naphthalene (B1677914) ring allows for better delocalization of back-donated electron density, making them more effective π-acceptors than aliphatic isocyanides. sigmaaldrich.com

Infrared (IR) spectroscopy is a primary tool for characterizing the electronic properties of isocyanide ligands. The stretching frequency of the isocyano group (ν(C≡N)) is particularly diagnostic. nih.gov Coordination to a metal center causes a shift in this frequency. A shift to higher energy (wavenumber) compared to the free ligand indicates that σ-donation is dominant, strengthening the C≡N bond. Conversely, a shift to lower energy signifies substantial π-backbonding from an electron-rich metal, which populates the π* orbitals of the isocyanide and weakens the C≡N bond. nih.gov

The IR stretching frequency for free α-isocyanonaphthalene (this compound) has been reported as 2118 cm⁻¹. acs.org In the rhodium(I) complex, [Rh(C≡N-1-naphthyl)₃Cl], the ν(C≡N) band appears at 2119 cm⁻¹, suggesting that in this particular complex, the effects of σ-donation and π-backbonding nearly cancel each other out, resulting in a negligible shift. rsc.org In contrast, the chromium(0) complex [Cr(CN-Az)₆], where CN-Az is an isocyanoazulene ligand, shows a ν(C≡N) band at 1954 cm⁻¹, a significant decrease that points to strong π-backbonding from the electron-rich Cr(0) center. acs.org

| Compound | ν(C≡N) (cm⁻¹) | Reference |

|---|---|---|

| This compound (free ligand) | 2118 | acs.org |

| [Rh(C≡N-1-naphthyl)₃Cl] | 2119 | rsc.org |

| [Cr(isocyanoazulene)₆] (for comparison) | 1954 | acs.org |

Metal-Assisted Isocyanide Insertion Reactions in Catalysis

The coordination of an isocyanide to a metal center activates the isocyano carbon atom toward nucleophilic attack, facilitating its insertion into metal-element bonds. sigmaaldrich.com This reactivity is a cornerstone of isocyanide applications in organic synthesis and catalysis. nih.govfishersci.ca

This compound has been utilized in such catalytic transformations. For instance, it is a competent reactant in a palladium-catalyzed three-component reaction for the synthesis of pyrrolo[1,2-a]quinolines. rsc.org The proposed mechanism for similar carbonylative cyclizations involves the oxidative insertion of palladium into a carbon-halogen bond, followed by CO (or isocyanide) insertion into the newly formed palladium-carbon bond. nih.gov Subsequent reaction with an amine and base-catalyzed cyclization yields the final heterocyclic product. nih.gov

In a related study, the reaction of the isomeric 2-naphthyl isocyanide with an osmium carbyne complex demonstrated that excess isocyanide leads to an insertion product. nih.gov After the initial formation of a metallacyclopropenimine intermediate, a second isocyanide molecule inserts into an osmium-carbon bond, expanding the ring to form a metallaindene derivative. nih.gov These examples underscore the utility of metal-assisted insertion reactions of isocyanonaphthalenes for constructing complex polycyclic structures.

Reactivity with Main Group Elements (e.g., Phosphorus-containing reagents)

The reactivity of this compound with main group elements is highlighted by its synthesis and subsequent transformations involving phosphorus-containing reagents.

The most common and efficient synthesis of this compound starts from 1-naphthylamine (B1663977). rsc.org The amine is first formylated to produce N-(1-naphthyl)formamide, which is then dehydrated using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine, to yield the target isocyanide. rsc.orgresearchgate.net

Beyond its synthesis, this compound exhibits further reactivity with phosphorus compounds. It can be converted to the corresponding 1-isothiocyanatonaphthalene by reaction with Lawesson's reagent, a well-known thionating agent. fishersci.caresearchgate.net This reaction provides a route to thiourea (B124793) derivatives. researchgate.net Additionally, this compound has been shown to react with specialized phosphorus reagents. One study reported its reaction with [TBA][P(SiCl₃)₂], yielding a product in moderate yield. thieme-connect.com In another example, isocyanides react with iminophosphoranes (formed from the reaction of azides with phosphines) in a process that involves the formal insertion of the isocyanide into the N=P double bond, ultimately leading to complex heterocyclic products containing a 1,3,2-diazaphosphetidine ring after a [2+2] cycloaddition. nih.gov

| Reagent | Product Type | Reaction Type | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | This compound | Dehydration (synthesis) | rsc.orgresearchgate.net |

| Lawesson's reagent | 1-Isothiocyanatonaphthalene | Thionation | fishersci.caresearchgate.net |

| [TBA][P(SiCl₃)₂] | Phosphorus-containing adduct | Addition/Coupling | thieme-connect.com |

| Iminophosphorane (from R₃P + R'N₃) | 1,3,2-Diazaphosphetidine derivative | Insertion/[2+2] Cycloaddition | nih.gov |

Applications in Advanced Materials and Supramolecular Chemistry

Design and Development of Functional Fluorescent Probes and Chemosensors

Aromatic isocyanides, including 1-isocyanonaphthalene derivatives, have emerged as highly effective components in the design of fluorescent sensors for detecting various analytes, particularly heavy metal ions. mdpi.com Their utility stems from the significant changes in their photophysical properties that occur upon interaction with a target species.

The isocyano group is a key functional unit for engineering fluorescent sensing platforms that operate on a "turn-on" or "turn-off" mechanism. mdpi.com In a "turn-on" system, the probe is initially non-fluorescent or weakly fluorescent, and the presence of the analyte triggers a significant increase in fluorescence intensity. Conversely, a "turn-off" system exhibits a decrease or quenching of its fluorescence upon analyte detection.

Several fluorescent probes based on isocyanonaphthalene derivatives have been developed. For instance, a novel chemodosimeter based on a valine-dipeptidomimetic isocyanonaphthalene (NpI) was designed for the detection of mercury ions (Hg²⁺). nih.govfrontiersin.org This probe demonstrates a remarkable "turn-on" fluorescence response, with an enhancement of up to 500-fold upon reacting with Hg²⁺. nih.govresearchgate.net This significant change allows for clear and sensitive detection.

Another example involves 1-amino-5-isocyanonaphthalene (ICAN) derivatives, which function as ratiometric fluorescent probes. researchgate.netresearchgate.net Ratiometric sensing involves monitoring the change in the ratio of fluorescence intensities at two different wavelengths, which provides a more reliable and quantitative measurement by correcting for environmental effects and probe concentration variations. mdpi.com The reaction of ICAN with Hg²⁺ results in a substantial blueshift (hypsochromic shift) of over 100 nm in the emission maximum, effectively switching "on" a new fluorescent signal at a shorter wavelength. mdpi.comresearchgate.net In contrast, the hydrolysis product of 1,5-diisocyanonaphthalene, 1-formamido-5-isocyanonaphthalene (ICNF), is highly fluorescent in water and can be developed into a fluorescent "turn-off" probe, where its fluorescence is effectively quenched by analytes like pyridine (B92270). mdpi.com

Table 1: Properties of this compound-Based Fluorescent Probes

| Probe Name | Analyte | Sensing Mechanism | Fluorescence Response | Key Findings |

|---|---|---|---|---|

| Dipeptidomimetic Isocyanonaphthalene (NpI) | Hg²⁺ | Isocyano to amino conversion | Turn-On (500-fold enhancement) | High sensitivity and selectivity, applicable in living cells. nih.govfrontiersin.orgresearchgate.net |

| 1-Amino-5-isocyanonaphthalene (ICAN) | Hg²⁺ | Isocyano to amino conversion | Ratiometric ( >100 nm blueshift) | Enables ratiometric detection with a low detection limit. mdpi.comresearchgate.net |

| 1-Amino-5-isocyanonaphthalene (ICAN) | Ag⁺ | Complexation with isocyano group | Ratiometric (~20 nm redshift) & Quenching | Complexation with Ag⁺ causes a bathochromic shift and fluorescence quenching. researchgate.net |

| 1-Formamido-5-isocyanonaphthalene (ICNF) | Pyridine | Quenching | Turn-Off | Fluorescence is almost completely quenched in pure pyridine. mdpi.com |

The high selectivity of isocyanonaphthalene-based sensors often relies on a specific chemical reaction involving the isocyano group, which is triggered by the target analyte. nih.gov The most prominent example is the selective detection of mercury(II) ions (Hg²⁺). frontiersin.org

The sensing mechanism is based on the Hg²⁺-mediated conversion of the isocyano (–NC) moiety into an amino (–NH₂) group in the presence of water. mdpi.comnih.govresearchgate.net This irreversible chemical transformation, a type of hydration or reduction reaction, fundamentally alters the electronic structure of the fluorophore. nih.govfrontiersin.org The isocyano group is strongly electron-withdrawing, while the resulting amino group is an electron donor. This change disrupts the original intramolecular charge transfer (ICT) characteristics of the molecule, leading to a dramatic shift in its fluorescence properties. mdpi.com